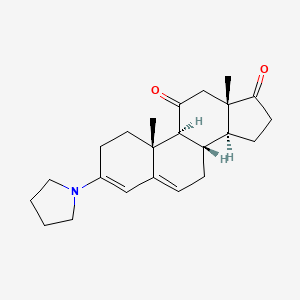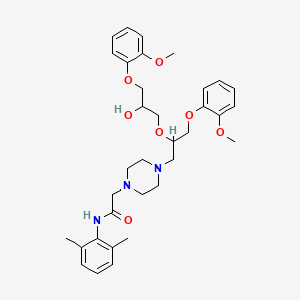
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)piperazine: A simpler piperazine derivative with similar structural features.
2-(4-(2-(2-Hydroxy-3-(2-methoxyphenoxy)propoxy)piperazin-1-yl)acetamide: A compound with a similar backbone but different substituents.
Uniqueness
N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
1983943-76-5 |
|---|---|
Molecular Formula |
C34H45N3O7 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)35-33(39)21-37-18-16-36(17-19-37)20-28(24-44-32-15-8-6-13-30(32)41-4)42-22-27(38)23-43-31-14-7-5-12-29(31)40-3/h5-15,27-28,38H,16-24H2,1-4H3,(H,35,39) |
InChI Key |
XWTWSUPBAZBSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)OCC(COC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
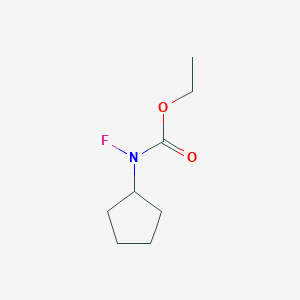
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
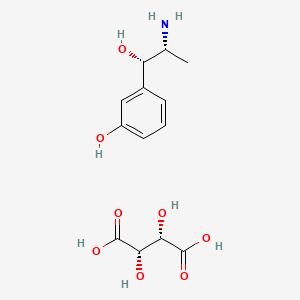

![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
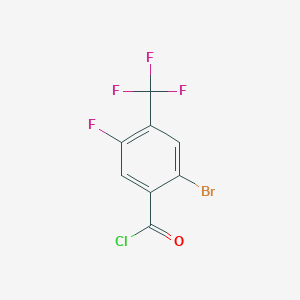
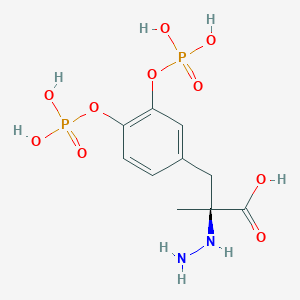

![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)



